molecular formula C12H12FNO2S2 B2969420 2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole CAS No. 1800013-92-6

2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole

Cat. No. B2969420
M. Wt: 285.35
InChI Key: NGUSEPCKXXMGMW-UHFFFAOYSA-N
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Description


2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole is a chemical compound with the following properties:



  • Empirical Formula : C<sub>9</sub>H<sub>9</sub>FO<sub>3</sub>

  • Molecular Weight : 184.16 g/mol

  • CAS Number : 383134-85-8

  • SMILES : O=C(O)CC1=CC(F)=CC=C1OC



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of 2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole consists of a thiazole ring with a 5-methylsulfanyl substituent and a 2-methoxy-5-fluorophenyl group. The fluorine atom and methoxy group are attached to the phenyl ring. The overall structure is shown below:




Chemical Reactions Analysis


The compound may participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Friedel-Crafts alkylation of hydronaphthalenes, and the synthesis of 9,10-diarylanthracenes for use as molecular switches.



Physical And Chemical Properties Analysis


Safety And Hazards


As with any chemical compound, proper handling and safety precautions are crucial. Consult safety data sheets (SDS) and follow recommended practices for storage, handling, and disposal. The compound is classified as an acute oral toxin (Hazard Classifications: Acute Tox. 4 Oral).


Future Directions


Future research could focus on:



  • Investigating its biological activity and potential therapeutic applications.

  • Exploring its interactions with specific enzymes or receptors.

  • Assessing its stability under various conditions.


properties

IUPAC Name

2-[(5-fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c1-15-10-4-3-9(13)5-8(10)7-16-12-14-6-11(17-2)18-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUSEPCKXXMGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)COC2=NC=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole

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